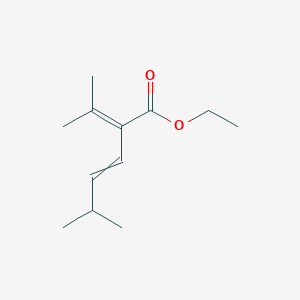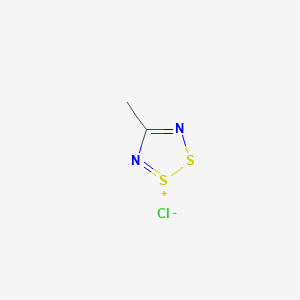![molecular formula C27H30NO3PS2 B14409733 (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate CAS No. 85082-15-1](/img/structure/B14409733.png)
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is a chemical compound known for its unique structure and properties. It contains a spirocyclic framework with sulfur atoms and a triphenylphosphonium group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate typically involves the reaction of 1,5-dithiaspiro[5.5]undecane with triphenylphosphine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted phosphonium salts
Applications De Recherche Scientifique
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets through its sulfur and phosphonium groups. These interactions can lead to the modulation of various biochemical pathways, including oxidative stress response and enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide
- 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives
Comparison
Compared to similar compounds, (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its reactivity and solubility. Additionally, the presence of the spirocyclic sulfur framework provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
85082-15-1 |
|---|---|
Formule moléculaire |
C27H30NO3PS2 |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
1,5-dithiaspiro[5.5]undecan-10-yl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C27H30PS2.NO3/c1-4-12-23(13-5-1)28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-19-27(22-26)29-20-11-21-30-27;2-1(3)4/h1-9,12-17,26H,10-11,18-22H2;/q+1;-1 |
Clé InChI |
PASFRLKYJBQHTE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2(C1)SCCCS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


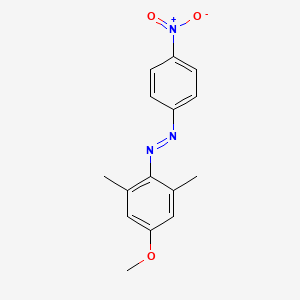
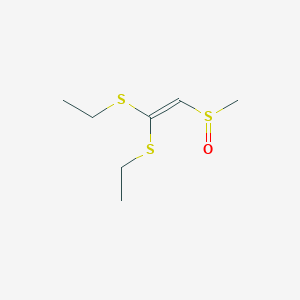
![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)


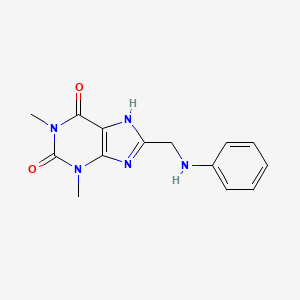
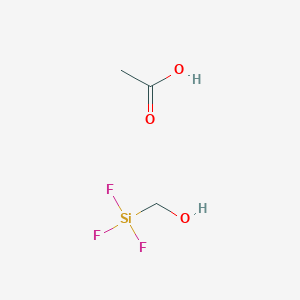

![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
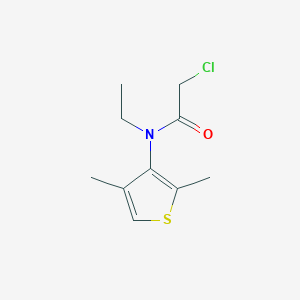
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

